molecular formula C13H18N2 B13030684 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine

3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine

Katalognummer: B13030684
Molekulargewicht: 202.30 g/mol
InChI-Schlüssel: XOWCDVZSWMNBHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine: is a bicyclic amine compound characterized by its unique structure, which includes a benzyl group attached to a nitrogen atom within a bicyclic framework. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzyl group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the bicyclic amine under basic conditions.

Industrial Production Methods: While specific industrial methods for the large-scale production of 3-Benzyl-3-azabicyclo[41

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the bicyclic core, potentially opening the ring structure or reducing any double bonds present.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like benzyl halides and bases such as sodium hydroxide or potassium carbonate are commonly employed.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Reduced bicyclic amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules with potential biological activities .

Biology and Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets, such as neurotransmitter receptors or enzymes.

Industry: In the industrial context, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Wirkmechanismus

The mechanism of action of 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine is not fully elucidated, but it is believed to interact with molecular targets such as neurotransmitter receptors or enzymes. The bicyclic structure may allow for specific binding interactions, influencing the activity of these targets and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine is unique due to its specific bicyclic framework and the presence of a benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

Molekularformel

C13H18N2

Molekulargewicht

202.30 g/mol

IUPAC-Name

3-benzyl-3-azabicyclo[4.1.0]heptan-1-amine

InChI

InChI=1S/C13H18N2/c14-13-8-12(13)6-7-15(10-13)9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2

InChI-Schlüssel

XOWCDVZSWMNBHV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC2(C1C2)N)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.